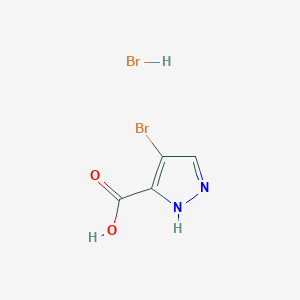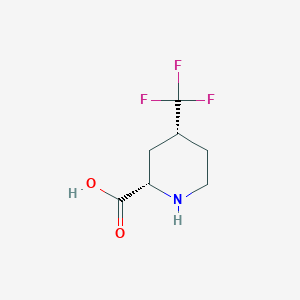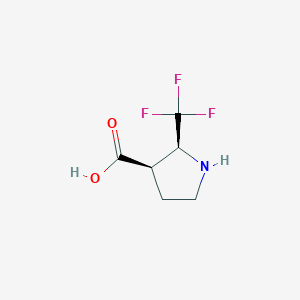
(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate is an organic compound with a unique structure that includes a phenyl group attached to a butenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate typically involves the condensation of benzaldehyde with pyruvic acid under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of phenylbutanol or phenylbutane derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenylbutenoic acid derivatives.
科学的研究の応用
(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
(E)-2-oxo-4-phenylbut-3-enoic acid: Similar structure but without the hydrate form.
4-phenylbut-3-enoic acid: Lacks the oxo group.
2-oxo-4-phenylbutanoic acid: Similar but with a saturated butanoic acid backbone.
Uniqueness
(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate is unique due to its specific structural features, including the presence of both an oxo group and a phenyl group attached to a butenoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(E)-2-oxo-4-phenylbut-3-enoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-7H,(H,12,13);1H2/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNUOVLUOQBREL-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B7882089.png)

![3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine](/img/structure/B7882107.png)



![tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate](/img/structure/B7882129.png)

![tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B7882139.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882152.png)

![5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde](/img/structure/B7882165.png)
